molecular formula C20H20N2OS B11524263 (5E)-2-(4-methylanilino)-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazol-4-one

(5E)-2-(4-methylanilino)-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazol-4-one

Cat. No.: B11524263
M. Wt: 336.5 g/mol
InChI Key: GEQXLXDIQXGOSB-LDADJPATSA-N
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Description

(5E)-2-(4-methylanilino)-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazol-4-one is a recognized and potent inhibitor of Janus Kinase 3 (JAK3), a tyrosine kinase critically involved in cytokine receptor signaling for lymphocytes. Its core research value lies in the selective investigation of JAK-STAT pathway dynamics, particularly in the context of immune cell proliferation, differentiation, and inflammatory responses. The compound functions by competitively binding to the ATP-binding site of the JAK3 kinase domain, thereby blocking the phosphorylation and activation of downstream signal transducers and activators of transcription (STAT) proteins. This specific mechanism makes it a crucial pharmacological tool for studying signaling pathways in T-cells, B-cells, and natural killer (NK) cells, providing insights into the pathophysiology of autoimmune diseases, hematological cancers, and organ transplant rejection. Researchers utilize this compound in vitro to dissect the role of JAK3 in immune regulation and to evaluate the potential of JAK3 blockade as a therapeutic strategy, building upon foundational research into this chemical scaffold. The compound's structure, featuring a (5E)-benzylidene-thiazol-4-one core, is characteristic of a class of molecules investigated for their kinase inhibitory properties. Its high selectivity for JAK3 over other JAK family members makes it particularly valuable for designing experiments aimed at isolating the specific contributions of JAK3-mediated signaling from the broader JAK-STAT network.

Properties

Molecular Formula

C20H20N2OS

Molecular Weight

336.5 g/mol

IUPAC Name

(5E)-2-(4-methylphenyl)imino-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H20N2OS/c1-13(2)16-8-6-15(7-9-16)12-18-19(23)22-20(24-18)21-17-10-4-14(3)5-11-17/h4-13H,1-3H3,(H,21,22,23)/b18-12+

InChI Key

GEQXLXDIQXGOSB-LDADJPATSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)C(C)C)/S2

Canonical SMILES

CC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)C(C)C)S2

Origin of Product

United States

Biological Activity

The compound (5E)-2-(4-methylanilino)-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazol-4-one is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant research findings.

Synthesis and Structural Characteristics

The synthesis of thiazole derivatives typically involves the condensation of appropriate precursors under specific reaction conditions. For the compound , the synthesis may involve reactions between 4-methylaniline and various aldehydes or ketones to form the thiazole ring structure. The molecular formula is C17H21N3OSC_{17}H_{21}N_3OS with a molecular weight of 359.4 g/mol. Its structural features include:

  • Thiazole ring : A five-membered heterocyclic ring containing sulfur and nitrogen.
  • Substituents : The presence of an aniline group and an isopropylphenyl group enhances its potential bioactivity.

Antimicrobial Properties

Research has indicated that thiazole derivatives exhibit significant antimicrobial activity. A study by Umesha et al. demonstrated that similar thiazole compounds showed moderate to excellent antimicrobial effects against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa . The biological activity of thiazole derivatives is often attributed to their ability to interact with bacterial enzymes or disrupt cell membrane integrity.

CompoundMIC (µg/mL)Activity
Compound A0.21Effective against E. coli
Compound B0.35Effective against P. aeruginosa
This compoundTBDTBD

Cytotoxicity

In vitro studies evaluating cytotoxicity have shown that thiazole derivatives can inhibit cell proliferation in cancer cell lines. For instance, compounds similar to this compound were tested on various cancer cell lines using MTT assays, revealing promising results in selectively targeting malignant cells while sparing normal cells .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : Thiazoles can inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into bacterial membranes, leading to increased permeability and cell death.
  • Receptor Binding : The aniline moiety may facilitate binding to specific receptors or proteins involved in cellular signaling pathways.

Case Studies

Several studies have highlighted the potential applications of thiazole derivatives in drug development:

  • Antimicrobial Agents : A series of thiazole compounds were synthesized and screened for antimicrobial activity, demonstrating significant efficacy against resistant strains of bacteria .
  • Cancer Therapeutics : Research indicates that certain thiazole derivatives exhibit selective cytotoxicity against cancer cells while maintaining low toxicity towards normal cells .
  • Neuroprotective Effects : Some studies suggest that thiazoles may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives have been reported to possess significant antimicrobial properties. Studies indicate that compounds similar to (5E)-2-(4-methylanilino)-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazol-4-one exhibit efficacy against various bacterial strains.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

Research shows that the presence of the thiazole structure enhances the antimicrobial efficacy of these compounds, making them promising candidates for developing new antibiotics.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Anticancer Effects
A study conducted on human cancer cell lines demonstrated that this compound effectively inhibited cell growth and induced apoptosis through mechanisms involving caspase activation and mitochondrial dysfunction.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-725
HeLa30
HCT11620

The results suggest that the compound could serve as a lead structure for developing novel anticancer agents.

Anti-inflammatory Activity

Thiazole derivatives are also recognized for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.

Mechanism of Action
The anti-inflammatory effects are thought to be mediated by the inhibition of NF-kB signaling pathways, which play a crucial role in inflammation.

Synthesis and Research Findings

The synthesis of this compound typically involves multi-step synthetic routes utilizing various reagents. Optimization of these synthetic pathways is crucial for enhancing yield and purity.

Research Insights
Recent studies have focused on modifying the chemical structure to improve biological activity and reduce toxicity. Structure-activity relationship (SAR) studies have provided insights into how variations in substituents can affect the compound's efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The substituents on the benzylidene and anilino groups significantly influence molecular weight, solubility, and bioactivity. Key analogs include:

Compound Name Substituents (Benzylidene/Anilino) Molecular Weight Key Features Reference
Target Compound 4-Propan-2-ylphenyl / 4-Methylanilino Not explicitly reported Hydrophobic substituents enhance membrane permeability
(5E)-2-(2-chloro-5-methoxyanilino)-5-[(2,5-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one 2,5-Dimethoxyphenyl / 2-Chloro-5-methoxyanilino 404.87 Electron-withdrawing groups (Cl) may improve target binding; methoxy groups increase polarity
(5E)-5-[(4-ethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one (S764582) 4-Ethylphenyl / Sulfanylidene Not reported Thiazolidinone core with sulfanylidene group; targets MXD3 pathway
(5Z)-5-[(4-phenoxyphenyl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one 4-Phenoxyphenyl / Pyrrolidin-1-yl Not reported IC50 = 0.135 µM; pyrrolidinyl group enhances solubility

Key Observations :

  • Hydrophobic groups (e.g., propan-2-yl, phenoxy) improve lipophilicity, aiding cellular uptake.
  • Electron-donating/withdrawing substituents (e.g., methoxy, chloro) modulate electronic density, affecting binding to biological targets .
  • Heterocyclic amines (e.g., pyrrolidinyl, morpholinyl) enhance solubility and metabolic stability .

Stereochemical and Core Structure Differences

Stereochemistry:
  • E vs. Z Isomers : The target compound’s (5E) configuration contrasts with analogs like (5Z)-5-[(4-ethoxyphenyl)methylidene]-2-morpholinyl derivatives . E isomers often exhibit distinct spatial arrangements, influencing binding to planar active sites.
Core Modifications:
  • Thiazol-4-one vs. Thiazolidin-4-one: Thiazolidinones (e.g., S764582) feature a saturated thiazolidine ring, reducing planarity and altering hydrogen-bonding capacity compared to the aromatic thiazol-4-one core .

Q & A

Advanced Research Question

  • Molecular docking : Tools like AutoDock Vina assess binding affinity to enzymes (e.g., protein kinases) by simulating interactions with the thiazole core and hydrophobic substituents .
  • QSAR modeling : Correlates substituent effects (e.g., 4-propan-2-ylphenyl’s logP) with bioactivity, using descriptors from Gaussian-based DFT calculations .
  • Pharmacophore mapping : Identifies essential features (e.g., hydrogen bond acceptors at the thiazolidinone carbonyl) for target engagement .

How does the presence of the 4-propan-2-ylphenyl group influence the compound's physicochemical properties?

Advanced Research Question
The 4-propan-2-ylphenyl group:

  • Enhances lipophilicity (logP ~3.5), improving membrane permeability but reducing aqueous solubility .
  • Steric effects : The bulky isopropyl group may hinder rotation of the methylidene moiety, stabilizing the (5E) isomer .
  • Electronic effects : Electron-donating substituents increase electron density at the thiazole ring, affecting reactivity in electrophilic substitutions .

What strategies mitigate contradictory biological activity data across studies using this compound?

Advanced Research Question

  • Standardize assay conditions : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (DMSO ≤0.1%) .
  • Validate purity : HPLC (≥95% purity) ensures activity is not confounded by byproducts .
  • Dose-response curves : Establish EC50/IC50 values across multiple replicates to account for variability .

What are the key considerations in designing in vitro assays to evaluate this compound's enzyme inhibition potential?

Advanced Research Question

  • Enzyme selection : Prioritize kinases (e.g., EGFR, VEGFR) due to thiazole’s ATP-mimetic properties .
  • Substrate concentration : Use Km values to avoid substrate inhibition (e.g., ATP at 10–100 μM for kinase assays) .
  • Control inhibitors : Include staurosporine or erlotinib to benchmark activity .

How do spectral anomalies (e.g., unexpected NMR shifts) in this compound's characterization get resolved?

Advanced Research Question

  • Deuterated solvents : Use DMSO-d6 to eliminate residual proton interference in aromatic regions .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals, particularly between thiazole and aryl protons .
  • Dynamic effects : Assess tautomerization (e.g., thione-thiol equilibrium) via variable-temperature NMR .

What are the implications of Z/E isomerism in the methylidene group for biological activity?

Advanced Research Question
The (5E) isomer is typically more bioactive due to:

  • Planar conformation : Facilitates π-π stacking with aromatic residues in enzyme active sites .
  • Steric compatibility : The trans-configuration minimizes clashes with hydrophobic pockets .
    Isomerization can occur under UV light; thus, storage in amber vials is recommended .

Which in silico tools are most effective for predicting the ADMET profile of this compound?

Advanced Research Question

  • ADMET Prediction : SwissADME estimates intestinal absorption (HIA >70%) and cytochrome P450 interactions .
  • Toxicity : ProTox-II predicts hepatotoxicity risk based on structural alerts (e.g., thiazole rings) .
  • BBB permeability : Use Molinspiration’s PSA calculator; PSA <90 Ų suggests CNS penetration .

How does this compound's reactivity compare to structurally related thiazolidinones in nucleophilic substitution reactions?

Advanced Research Question

  • Electrophilic centers : The thiazole C2 position is more reactive than C4 due to electron-withdrawing effects of the 4-one group .
  • Substituent effects : Electron-donating groups (e.g., 4-methylanilino) activate the thiazole ring toward nucleophiles like amines .
  • Solvent effects : Reactions in DMF proceed faster than in THF due to better stabilization of transition states .

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